molecular formula C13H8FNO5 B6399019 4-(4-Fluoro-2-hydroxyphenyl)-2-nitrobenzoic acid CAS No. 1261963-11-4

4-(4-Fluoro-2-hydroxyphenyl)-2-nitrobenzoic acid

Cat. No.: B6399019
CAS No.: 1261963-11-4
M. Wt: 277.20 g/mol
InChI Key: QWKLFPAVOFZTGI-UHFFFAOYSA-N
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Description

4-(4-Fluoro-2-hydroxyphenyl)-2-nitrobenzoic acid is an organic compound characterized by the presence of a fluoro group, a hydroxy group, and a nitro group attached to a benzoic acid core

Properties

IUPAC Name

4-(4-fluoro-2-hydroxyphenyl)-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO5/c14-8-2-4-9(12(16)6-8)7-1-3-10(13(17)18)11(5-7)15(19)20/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKLFPAVOFZTGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)O)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60689431
Record name 4'-Fluoro-2'-hydroxy-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261963-11-4
Record name 4'-Fluoro-2'-hydroxy-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-2-hydroxyphenyl)-2-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-2-hydroxyphenyl)-2-nitrobenzoic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluoro and hydroxy groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can yield a variety of substituted benzoic acids.

Scientific Research Applications

4-(4-Fluoro-2-hydroxyphenyl)-2-nitrobenzoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Materials Science: The compound is used in the development of advanced materials with specific properties.

    Biological Studies: It is used in studies involving enzyme interactions and metabolic pathways.

    Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-2-hydroxyphenyl)-2-nitrobenzoic acid involves its interaction with specific molecular targets. The fluoro and hydroxy groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-hydroxybenzoic acid
  • 2-Nitrobenzoic acid
  • 4-Hydroxy-2-nitrobenzoic acid

Uniqueness

4-(4-Fluoro-2-hydroxyphenyl)-2-nitrobenzoic acid is unique due to the combination of fluoro, hydroxy, and nitro groups on the benzoic acid core. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

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